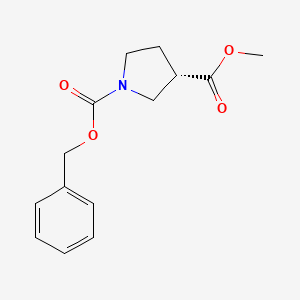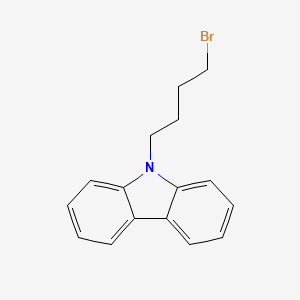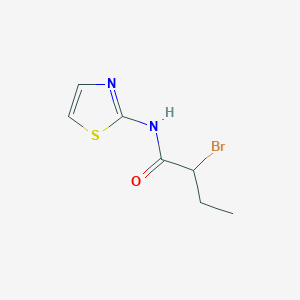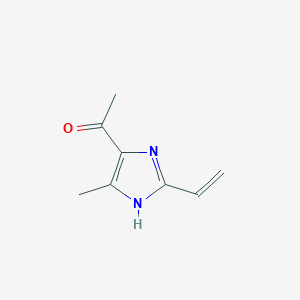
1-(Azidomethyl)-2-nitrobenzene
Overview
Description
1-(Azidomethyl)-2-nitrobenzene is an organic compound characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring
Preparation Methods
The synthesis of 1-(Azidomethyl)-2-nitrobenzene typically involves the introduction of the azido group to a pre-existing nitrobenzene derivative. One common method is the nucleophilic substitution reaction where a halomethyl-nitrobenzene reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions often require moderate temperatures to ensure the efficient formation of the azido compound .
Chemical Reactions Analysis
1-(Azidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azidomethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles, which are valuable in medicinal chemistry.
Materials Science: The compound is used in the development of energetic materials and polymers due to its high nitrogen content and reactivity.
Biological Studies: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in cells.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group acts as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form amines. These transformations are crucial for its applications in organic synthesis and materials science .
Comparison with Similar Compounds
1-(Azidomethyl)-2-nitrobenzene can be compared to other azido and nitro compounds such as:
1-(Azidomethyl)-5H-tetrazole: Similar in having an azido group, but differs in the presence of a tetrazole ring instead of a benzene ring.
1-Azidoethyl-5H-tetrazole: Another azido compound with an ethyl group instead of a methyl group.
These compounds share reactivity patterns but differ in their structural frameworks, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-(azidomethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRBVYNMRKGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541234 | |
| Record name | 1-(Azidomethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-86-3 | |
| Record name | 1-(Azidomethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1282661.png)






![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)





